N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Description
N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H16N6O3S2 and its molecular weight is 404.46. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a 1,3,4-thiadiazol-2-yl group, such as “N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide”, have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
Many 1,3,4-thiadiazol-2-yl compounds are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biological Activity
N-(6-((2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article details the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₂₀N₆O₂S₂
- Molecular Weight : 380.5 g/mol
- CAS Number : 1021256-13-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the thiadiazole moiety is significant as it has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
1. Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit promising anticancer properties. For instance, a study on related thiadiazole compounds reported IC₅₀ values ranging from 0.73 to 0.86 µg/mL against specific cancer cell lines, suggesting significant antitumor activity .
2. Anti-inflammatory Activity
The compound may also act as a COX-II inhibitor. Inhibitors in this class have shown varying degrees of potency, with some compounds exhibiting IC values as low as 0.52 μM against COX-II . The structural similarity of this compound to known COX inhibitors suggests potential efficacy in reducing inflammation.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of various thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: COX-II Inhibition
A comparative analysis of several new pyrazole derivatives revealed that compounds with structural similarities to N-(6-(...)) displayed potent COX-II inhibitory activity. The most effective compounds achieved IC values significantly lower than that of Celecoxib, a standard anti-inflammatory drug .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-2-4-14-21-22-16(27-14)18-12(23)9-26-13-7-6-11(19-20-13)17-15(24)10-5-3-8-25-10/h3,5-8H,2,4,9H2,1H3,(H,17,19,24)(H,18,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIKPMIORMSHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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